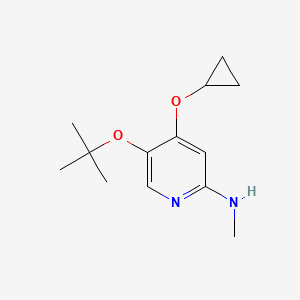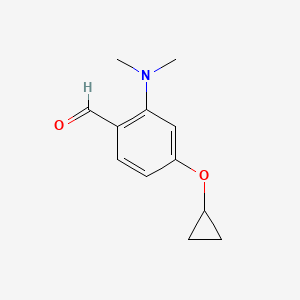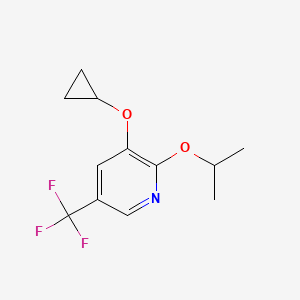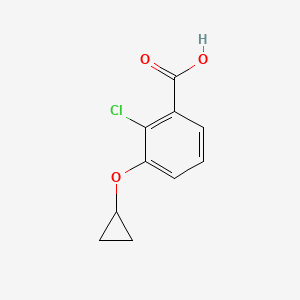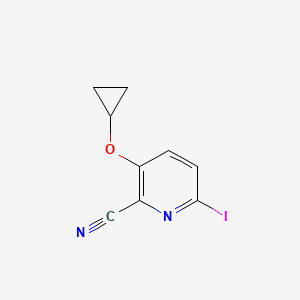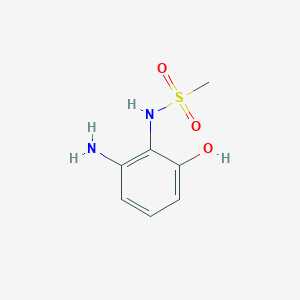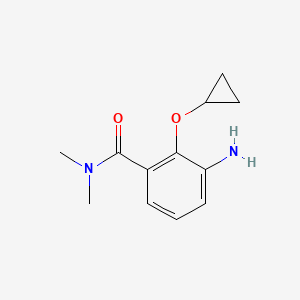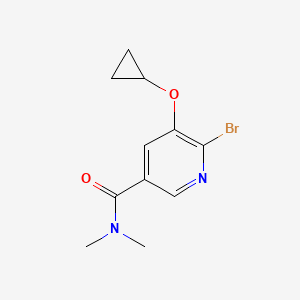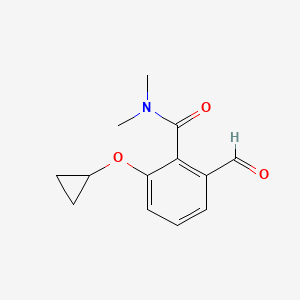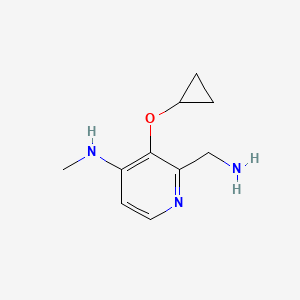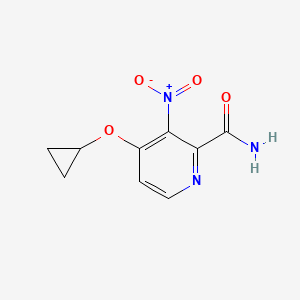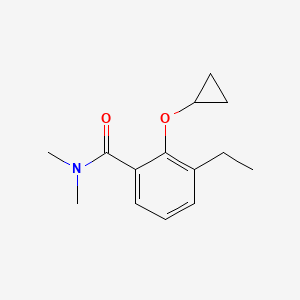
2-Cyclopropoxy-3-ethyl-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropoxy-3-ethyl-N,N-dimethylbenzamide is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.309 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an ethyl group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-ethyl-N,N-dimethylbenzamide typically involves the reaction of a carboxylic acid with N,N-dimethylamine in the presence of coupling reagents. One common method involves heating carboxylic acids at 160–165°C in N,N-dimethylacetamide solvent in the presence of 1,1′-carbonyldiimidazole to afford the corresponding N,N-dimethylamides in good to excellent yields . Another method involves the reaction of acid chlorides with N,N-dimethylamines in the presence of activating agents .
Industrial Production Methods
Industrial production of N,N-dimethylamides, including this compound, often involves the heating of commercially available benzoyl chloride at 150°C in dimethylformamide (DMF) for a prolonged period. This process generates a Vilsmeier complex, which acts as a reagent for chlorination of benzoic acids followed by a N,N-dimethylamino group transfer reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropoxy-3-ethyl-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of functional groups with new groups.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropoxy-3-ethyl-N,N-dimethylbenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate its interactions with biological molecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Cyclopropoxy-3-ethyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Cyclopropoxy-3-ethyl-N,N-dimethylbenzamide include other N,N-dimethylamides and benzamide derivatives. Some examples are:
- N,N-Dimethylbenzamide
- N,N-Dimethyl-2-propanamide
- N,N-Dimethyl-3-ethylbenzamide
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various scientific research applications and distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
2-cyclopropyloxy-3-ethyl-N,N-dimethylbenzamide |
InChI |
InChI=1S/C14H19NO2/c1-4-10-6-5-7-12(14(16)15(2)3)13(10)17-11-8-9-11/h5-7,11H,4,8-9H2,1-3H3 |
InChI-Schlüssel |
OPWBJSOZVJFAFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)C(=O)N(C)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


